Bodipy 8-Chloromethane
CAS No.: 208462-25-3
Cat. No.: VC21179580
Molecular Formula: C14H16BClF2N2
Molecular Weight: 296.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 208462-25-3 |
---|---|
Molecular Formula | C14H16BClF2N2 |
Molecular Weight | 296.55 g/mol |
IUPAC Name | 8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
Standard InChI | InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 |
Standard InChI Key | PFXASTXHAMZMNO-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F |
Canonical SMILES | [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F |
Introduction
Chemical Structure and Properties
Basic Identification
Bodipy 8-Chloromethane, also known by its CAS number 208462-25-3, is a synthetic fluorescent dye with the molecular formula C₁₄H₁₆BClF₂N₂ and a molecular weight of 296.55 g/mol . The compound belongs to the larger family of BODIPY dyes, which are characterized by their boron-dipyrromethene core structure. These compounds have gained significant attention in research due to their exceptional optical properties.
Structural Characteristics
The compound features a tricyclic structure with distinctive characteristics that contribute to its fluorescent properties. Its IUPAC name is 8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene . The structural representation can be described using the SMILES notation: [B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F .
Table 1: Chemical Identifiers of Bodipy 8-Chloromethane
Parameter | Information |
---|---|
Common Name | Bodipy 8-Chloromethane |
CAS Number | 208462-25-3 |
Molecular Formula | C₁₄H₁₆BClF₂N₂ |
Molecular Weight | 296.55 g/mol |
InChIKey | PFXASTXHAMZMNO-UHFFFAOYSA-N |
Synonyms and Alternative Nomenclature
The compound is known by several alternative names and synonyms in scientific literature and chemical databases:
-
(T-4)-[2-[2-Chloro-1-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)ethyl]-3,5-dimethyl-1H-pyrrolato-kappaN]difluoro-boron
-
10-(Chloromethyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f] diazaborinin-4-ium-5-uide
-
8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Applications and Research Uses
Fluorescent Properties and Applications
Bodipy 8-Chloromethane is primarily utilized as a fluorophore in scientific research. Its core application is as a fluorescent probe, making it valuable in various experimental settings that require fluorescent labeling or tracking . The BODIPY family of compounds is known for their high quantum yields, sharp emission bandwidths, and good photostability, which makes Bodipy 8-Chloromethane particularly useful in fluorescence-based applications.
Spectroscopic Research
Recent research has examined the optical properties of BODIPY compounds, including Bodipy 8-Chloromethane. A benchmark study published in the Journal of Physical Chemistry investigated vertical excitation energies and oscillator strengths for HOMO → LUMO transitions of 17 BODIPY structures, showing a large variety of ring sizes and substituents . This research compared results obtained through time-dependent density functional theory (TDDFT) and delta-self-consistent-field (ΔSCF) methods using 13 different exchange correlation kernels against experimental excitation energies. The study found that time-independent ΔSCF DFT methods, when used with hybrid PBE0 and B3LYP functionals, outperformed TDDFT and were competitive with more computationally expensive methods like CC2 and CASPT2 .
Biological Research Applications
In biological research, Bodipy 8-Chloromethane has been used to study structural rearrangements in ion channels. For instance, it has been employed in research on β1-subunit-induced structural rearrangements of the Ca2+- and voltage-activated K+ (BK) channel, as reported in the Proceedings of the National Academy of Sciences .
Physical and Chemical Properties
Spectroscopic Characteristics
BODIPY compounds typically exhibit strong absorption in the visible range with narrow emission bands and high fluorescence quantum yields. Their photophysical properties can be modulated through structural modifications, making them versatile fluorophores for various applications. While specific spectroscopic data for Bodipy 8-Chloromethane is limited in the provided search results, BODIPY compounds generally show:
-
Sharp absorption and emission peaks
-
High molar extinction coefficients
-
Good photostability
-
Relatively environment-insensitive fluorescence
Stability and Reactivity
The chloromethyl group at the 8-position of Bodipy 8-Chloromethane provides a reactive site that can be utilized for further functionalization through nucleophilic substitution reactions. This reactive handle makes the compound valuable for creating more complex fluorescent conjugates and probes.
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264 | Wash skin thoroughly after handling |
P271 | Use only outdoors or in a well-ventilated area |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
P312 | Call a poison center or doctor if you feel unwell |
P337+P313 | If eye irritation persists: Get medical advice/attention |
P362 | Take off contaminated clothing and wash before reuse |
P403+P233 | Store in a well-ventilated place. Keep container tightly closed |
P405 | Store locked up |
P501 | Dispose of contents/container to an approved waste disposal plant |
Parameter | Specification |
---|---|
Purity | Research grade |
Form | Neat (typically) |
Pack Sizes | Available as 5 mg, 10 mg, 100 mg depending on supplier |
Intended Use | Research use only, industrial and scientific applications |
Restrictions | Not validated for medical applications |
Supplier Information
The compound is available from several chemical suppliers including MedChemExpress, BioCat GmbH, LGC Standards, and AK Scientific, among others . Each supplier may have specific product codes, pack sizes, and additional documentation requirements, particularly due to the compound's hazard classification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume